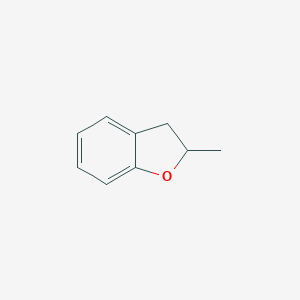

2,3-Dihydro-2-methylbenzofuran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403556. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCJVGMZEQDOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870908 | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Aldrich MSDS] | |

| Record name | 2,3-Dihydro-2-methylbenzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1746-11-8 | |

| Record name | 2,3-Dihydro-2-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1746-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran, 2,3-dihydro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-2-methylbenzofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-2-methylbenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dihydro-2-methylbenzofuran derivatives and their properties

An In-depth Technical Guide to 2,3-Dihydro-2-methylbenzofuran Derivatives: Synthesis, Properties, and Applications

Introduction

2,3-Dihydrobenzofuran, often referred to as coumaran, represents a significant class of heterocyclic compounds. These structures are integral to numerous natural products and serve as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] The incorporation of a methyl group at the 2-position creates this compound, a versatile building block for developing novel therapeutic agents and other functional molecules.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols associated with this compound and its derivatives, tailored for researchers, scientists, and professionals in drug development. These compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, antiviral, and CNS-stimulant properties.[3][4]

Synthesis of this compound Derivatives

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various modern organic chemistry methodologies. Recent advancements have focused on transition-metal-catalyzed reactions, photocatalytic methods, and metal-free approaches to improve efficiency, yield, and enantioselectivity.[5][6]

Key synthetic strategies include:

-

Palladium-Catalyzed Reactions: Mizoroki-Heck annulation and Heck/Tsuji-Trost reactions are employed to construct the dihydrobenzofuran ring system with good yields and functional group tolerance.[6][7]

-

Rhodium(III)-Catalyzed C-H Activation: This method allows for the redox-neutral [3+2] annulation of N-phenoxyacetamides with 1,3-dienes to form dihydrobenzofurans.[6]

-

Michael Addition Reactions: A straightforward approach involves the base-mediated Michael addition of 1,3-dicarbonyls to 2-nitrobenzofurans, followed by intramolecular cyclization.[8]

-

Metal-Free Protocols: Recent developments include catalyst-free reactions of substituted salicylaldehydes with sulfoxonium ylide, and TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates.[5]

Below is a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.

Properties of this compound and Derivatives

The physicochemical and biological properties of these compounds are central to their application in drug discovery and materials science.

Chemical and Physical Properties

The parent compound, this compound, is a colorless to clear liquid that serves as a foundational structure for more complex derivatives.[2] Its properties, along with those of representative derivatives, are summarized below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance | Ref. |

| This compound | C₉H₁₀O | 134.18 | 198 | Colorless to clear liquid | [2][9] |

| tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | C₂₁H₁₈ClNO₅ | 399.82 | N/A (m.p. 217–219 °C) | Solid | [10] |

| tert-Butyl (6-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | C₂₁H₁₈BrNO₅ | 456.28 | N/A (m.p. 140–142 °C) | Solid | [10] |

| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | C₁₄H₁₅ClO₂ | 250.72 | N/A | Solid | [11] |

Pharmacological and Biological Properties

Derivatives of 2,3-dihydrobenzofuran exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development.

-

Anti-inflammatory Activity: Certain derivatives are potent anti-inflammatory agents. For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be a powerful inhibitor of prostaglandin synthesis and more potent than diclofenac in inhibiting acute inflammation.[11] Fluorinated derivatives have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[4]

-

Anticancer Activity: The benzofuran scaffold is present in compounds with significant growth inhibitory activity against various cancer cell lines.[12] Fluorinated derivatives have demonstrated the ability to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by inhibiting anti-apoptotic proteins like Bcl-2 and inducing DNA fragmentation.[4]

-

Cannabinoid Receptor Agonism: A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB₂), which is a target for treating neuropathic pain.[13]

-

CNS Activity: Compounds such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-APDB are known entactogen drugs, indicating the scaffold's potential for developing CNS-active agents.[14][3]

-

Enzyme Inhibition: The 2,3-dihydrobenzofuran structure has been used as a platform to design inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer.[1]

The following table summarizes the biological activity of selected derivatives.

| Derivative Class | Target/Assay | Key Finding | IC₅₀ / GI₅₀ Values | Ref. |

| Fluorinated Dihydrobenzofurans | LPS-stimulated macrophages | Inhibition of IL-6 production | 1.2 - 9.04 µM | [4] |

| Fluorinated Dihydrobenzofurans | HCT116 cancer cells | Inhibition of cell proliferation | ~70% inhibition | [4] |

| Benzofuran-2-carboxylic acid N-phenylamides | Various cancer cell lines (ACHN, HCT15, etc.) | Significant growth inhibitory activity | 2.20 - 5.86 µM | [12] |

| Dihydrobenzofuran-2-ones | Prostaglandin synthesis inhibition | Potent anti-inflammatory agent | More potent than diclofenac | [11] |

| Dihydrobenzofuran Privileged Structures | mPGES-1 Inhibition | Identified inhibitors in the low micromolar range | Low micromolar | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are critical for research and development. Below are representative methodologies for the synthesis and characterization of these compounds.

General Synthesis of 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones

This protocol describes a Lewis acid-promoted rearrangement to form the dihydrobenzofuran-2-one core.[15]

-

Preparation of Intermediates: 2-(1-benzotriazolylalkoxy)benzophenones are synthesized by reacting 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles.

-

Cyclization: The intermediate is treated with lithium diisopropylamide (LDA) in THF at temperatures from -78 °C to 0 °C to form the corresponding 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols.

-

Rearrangement: The dihydrobenzofuran-3-ol derivative is treated with a Lewis acid such as Zinc Bromide (ZnBr₂) to afford the final 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-one product.

-

Purification: The final product is purified using standard techniques, such as column chromatography on silica gel.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 MHz) using deuterated solvents like CDCl₃. The disappearance of a carbonyl signal and the appearance of new signals around 106.0 ppm (C-2) and 86.7 ppm (C-3) can confirm the formation of the 2,3-dihydrobenzofuran ring.[10][15]

-

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[10]

-

Melting Point: Melting points are determined on a hot-stage apparatus for solid compounds and are typically uncorrected.[10][15]

In Vitro Anti-inflammatory Assay Protocol

This protocol outlines the procedure for evaluating the anti-inflammatory effects of derivatives on macrophages.[4]

-

Cell Culture: Murine macrophage cells (e.g., J774A.1) are cultured in appropriate media (e.g., DMEM with 10% FBS).

-

Compound Treatment: Cells are seeded in plates and pre-treated with various concentrations of the test compounds for 1 hour.

-

Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.

-

Mediator Measurement: After a 24-hour incubation, the cell supernatant is collected. The concentrations of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), interleukin-6 (IL-6), and CCL2 are measured using appropriate methods (e.g., Griess reagent for NO, ELISA kits for cytokines).

-

Data Analysis: The IC₅₀ values (the concentration of compound that inhibits 50% of the inflammatory response) are calculated.

Conclusion

This compound derivatives constitute a class of compounds with immense potential in pharmaceutical and chemical research. The structural versatility of the dihydrobenzofuran scaffold allows for the synthesis of diverse libraries of molecules with a wide array of biological activities.[1][5] Ongoing research continues to uncover novel synthetic pathways and therapeutic applications, particularly in the fields of anti-inflammatory and anticancer drug discovery. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists dedicated to exploring the rich chemistry and pharmacology of these promising heterocyclic compounds.

References

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]

- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 15. arkat-usa.org [arkat-usa.org]

comprehensive literature review of 2,3-Dihydro-2-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-2-methylbenzofuran, a heterocyclic compound belonging to the dihydrobenzofuran class, serves as a valuable scaffold in medicinal chemistry and materials science. This document provides a comprehensive literature review of its synthesis, chemical properties, and potential biological activities. While specific quantitative biological data and detailed metabolic pathways for this compound are not extensively reported in publicly available literature, this guide consolidates existing knowledge on the compound and its closely related analogs to provide a thorough technical overview. The content herein is intended to support researchers in the synthesis, characterization, and exploration of the therapeutic potential of this and similar molecules.

Introduction

The 2,3-dihydrobenzofuran skeleton is a prominent structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. These activities span anti-inflammatory, anticancer, antifungal, and neuroprotective properties. The rigid, planar structure of the dihydrobenzofuran ring system makes it an attractive scaffold for the design of targeted therapeutic agents. This compound, specifically, is utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its chemical properties allow for a variety of transformations, enabling the creation of diverse derivatives for drug discovery and development.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is essential for its synthesis, purification, and characterization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [2] |

| Molecular Weight | 134.17 g/mol | [2] |

| CAS Number | 1746-11-8 | [3] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 198 °C | [1] |

| Density | 1.065 g/mL at 25 °C | [4] |

| Refractive Index | 1.549 (n20/D) | [4] |

| LogP | 2.7 |

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. A summary of available spectral data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Data not explicitly detailed in the reviewed literature. |

| ¹³C NMR | Data not explicitly detailed in the reviewed literature. |

| Mass Spectrometry (MS) | Available through the NIST WebBook.[5] |

| Infrared (IR) Spectroscopy | Data not explicitly detailed in the reviewed literature. |

Synthesis of this compound

General Synthetic Strategies

The construction of the 2,3-dihydrobenzofuran ring system can be achieved through various synthetic routes, primarily categorized by the key bond formation step. Common strategies include:

-

O-Alkylation followed by Intramolecular Cyclization: This classical approach involves the alkylation of a phenol with a suitable three-carbon unit, followed by an intramolecular cyclization to form the dihydrofuran ring.[6]

-

Palladium-Catalyzed Intramolecular Annulation: Modern methods often employ transition metal catalysis, such as the palladium-catalyzed reaction of ortho-iodophenyl acetates with dienes.[6]

-

Acid-Catalyzed Cyclodehydration: The acid-catalyzed cyclodehydration of α-phenoxy ketones is a robust method for forming the benzofuran ring.[7]

-

[4+1] Annulation Reactions: These reactions involve the combination of a four-atom component (e.g., an ortho-quinone methide) with a one-atom component to construct the five-membered ring.[8]

A Plausible Experimental Workflow for Synthesis and Characterization

Based on the general synthetic strategies, a plausible experimental workflow for the synthesis and characterization of this compound is proposed below. This workflow is a generalized representation and would require optimization for this specific target.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Biological Activities of Dihydrobenzofuran Derivatives

Direct quantitative biological data for this compound is scarce in the reviewed literature. However, numerous studies have reported the biological activities of structurally related dihydrobenzofuran derivatives, suggesting potential therapeutic applications for this class of compounds. Table 3 summarizes some of these findings. It is crucial to note that these values are for related compounds and not for this compound itself.

Table 3: Biological Activities of Selected Dihydrobenzofuran Derivatives (Analogs of this compound)

| Compound/Derivative Class | Biological Activity | Target/Assay | IC₅₀/Activity | Reference |

| Fluorinated Dihydrobenzofurans | Anti-inflammatory | IL-6 Inhibition | 1.2 - 9.04 µM | [9][10] |

| Fluorinated Dihydrobenzofurans | Anti-inflammatory | CCL2 Inhibition | 1.5 - 19.3 µM | [9][10] |

| Fluorinated Dihydrobenzofurans | Anti-inflammatory | Nitric Oxide Inhibition | 2.4 - 5.2 µM | [9][10] |

| Fluorinated Dihydrobenzofurans | Anti-inflammatory | PGE₂ Inhibition | 1.1 - 20.5 µM | [9][10] |

| 2-Arylbenzofuran Derivatives | Anti-Alzheimer's | Acetylcholinesterase Inhibition | e.g., 0.086 µM | [11][12] |

| 2-Arylbenzofuran Derivatives | Anti-Alzheimer's | β-Secretase (BACE1) Inhibition | e.g., 0.043 µM | [11][12] |

| 3-(Piperazinylmethyl)benzofuran Derivatives | CDK2 Inhibition | CDK2/cyclin A | e.g., 40.91 nM | [13] |

| 2,3-Dihydro-1-Benzofuran Derivatives | Cannabinoid Receptor 2 Agonist | CB2 Receptor Binding | - | [14] |

| 1-[(2,3-Dihydro-1-benzofuran-2-yl) methyl]piperazines | Anti-inflammatory | H₃/H₄ Receptor Binding | Micromolar range (Kᵢ) | [15] |

Potential Metabolic Pathways

The metabolic fate of this compound has not been explicitly detailed. However, based on the metabolism of other benzofuran derivatives, a hypothetical metabolic pathway can be proposed. The metabolism of benzofurans often involves oxidation of the furan ring and the aromatic ring, followed by conjugation reactions.

For instance, the metabolism of the designer drug 6-(2-aminopropyl)benzofuran (6-APB) involves hydroxylation and subsequent cleavage of the furan ring.[16][17] Similarly, other studies on benzofuran metabolism in arterial tissue show transformation into various oxidized and conjugated products.[18] Based on these findings, a plausible metabolic pathway for this compound could involve initial hydroxylation of the aromatic ring or the dihydrofuran ring, followed by potential ring opening and subsequent phase II conjugation (e.g., glucuronidation or sulfation) to facilitate excretion.

Caption: A hypothetical metabolic pathway for this compound. Disclaimer: This pathway is speculative and based on the metabolism of related compounds.

Conclusion

This compound is a versatile heterocyclic compound with potential applications in drug discovery and materials science. While a wealth of information exists on the synthesis and biological activities of the broader dihydrobenzofuran class, specific data for the 2-methyl derivative remains limited in the public domain. This technical guide provides a consolidated overview of the available information, including its physicochemical properties, general synthetic approaches, and the biological activities of closely related analogs. The proposed experimental workflow and hypothetical metabolic pathway offer a starting point for researchers interested in further investigating this compound. Future studies are warranted to elucidate the specific biological targets, mechanism of action, and metabolic fate of this compound to fully realize its therapeutic potential.

References

- 1. Efficient Synthesis, Spectroscopic and Quantum Chemical Study of 2,3-Dihydrobenzofuran Labelled Two Novel Arylidene Ind… [ouci.dntb.gov.ua]

- 2. This compound | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents [patents.google.com]

- 5. Benzofuran, 2,3-dihydro-2-methyl- [webbook.nist.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MS(n) techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The effect of 2-ethyl-3-(4-hydroxybenzoyl)-benzofuran (benzarone) on the metabolism of arterial tissue and cultured arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Dihydro-2-methylbenzofuran: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-2-methylbenzofuran, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its formal nomenclature, physicochemical properties, spectroscopic data, and relevant synthetic protocols. Furthermore, it explores the role of the 2,3-dihydrobenzofuran scaffold in drug development, particularly as an inhibitor in key biological pathways.

IUPAC Nomenclature and Chemical Identity

The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 2-methyl-2,3-dihydro-1-benzofuran .[1] It is also commonly referred to as this compound or by its synonym, 2-Methylcoumaran.[1]

The structure consists of a benzene ring fused to a five-membered dihydrofuran ring, with a methyl group substituted at the 2-position of the heterocyclic ring.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the tables below. This data is essential for its identification, handling, and use in experimental settings.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 1746-11-8 | [1] |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | |

| Appearance | Colorless to almost clear liquid | |

| Density | 1.03 g/cm³ | |

| Boiling Point | 198 °C | |

| Refractive Index | n20D 1.53 |

Spectroscopic Data

While comprehensive spectral data is available in databases such as SpectraBase, representative NMR chemical shifts are provided below.[1]

| Nucleus | Chemical Shift (δ) ppm | Multiplicity |

| ¹H NMR | ||

| Aromatic Protons | 6.7 - 7.2 | Multiplet |

| CH (Position 2) | ~4.9 | Multiplet |

| CH₂ (Position 3) | 2.8 - 3.4 | Multiplet |

| CH₃ (at Position 2) | ~1.5 | Doublet |

| ¹³C NMR | ||

| Aromatic C | 109 - 160 | |

| C-O (Position 2) | ~82 | |

| CH₂ (Position 3) | ~35 | |

| CH₃ | ~21 |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument used.

Synthesis Protocols

The synthesis of 2,3-dihydrobenzofurans is a well-explored area of organic chemistry. A common and effective method for the preparation of this compound is the acid-catalyzed cyclization of 2-allylphenol. This process typically involves a Claisen rearrangement of an allyl phenyl ether intermediate.

General Experimental Protocol: Acid-Catalyzed Cyclization of 2-Allylphenol

This protocol outlines a general procedure for the synthesis of this compound from 2-allylphenol.

Materials:

-

2-Allylphenol

-

Polyphosphoric acid (PPA) or another suitable Brønsted acid

-

Dimethylformamide (DMF) or other suitable high-boiling solvent

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-allylphenol in dimethylformamide.

-

Acid Addition: While stirring, add polyphosphoric acid to the solution. The reaction mixture is then heated to an elevated temperature (e.g., 100-150 °C) and maintained for several hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted multiple times with diethyl ether.

-

Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure.

-

Isolation: The crude product is purified by silica gel column chromatography to yield pure this compound.

References

CAS number and registry information for 2,3-Dihydro-2-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2,3-Dihydro-2-methylbenzofuran, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physical properties, synthesis, and spectral characterization.

Core Registry Information

This compound is registered under CAS Number 1746-11-8 .[1][2] It is also known by its synonyms, 2-Methyl-2,3-dihydrobenzofuran and 2-Methylcoumaran.[1][2]

| Identifier | Value | Source |

| CAS Number | 1746-11-8 | [1][2] |

| Molecular Formula | C₉H₁₀O | [1][2] |

| Molecular Weight | 134.18 g/mol | [1] |

| IUPAC Name | 2-methyl-2,3-dihydro-1-benzofuran | [1] |

| Synonyms | 2-Methyl-2,3-dihydrobenzofuran, 2-Methylcoumaran | [1][2] |

| PubChem CID | 101130 | [1] |

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Boiling Point | 198-199 °C | |

| Density | 1.034 g/cm³ | |

| Refractive Index | 1.531 | |

| LogP | 2.4 | [1] |

| Physical Description | Solid | [1] |

Synthesis

A common and effective method for the synthesis of this compound is the acid-catalyzed intramolecular cyclization of 2-allylphenol. This reaction proceeds via a protonation-initiated electrophilic attack of the phenolic hydroxyl group onto the double bond of the allyl group.

Experimental Protocol: Acid-Catalyzed Cyclization of 2-Allylphenol

Materials:

-

2-Allylphenol

-

Phosphoric acid (85%) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Dichloromethane or other suitable organic solvent

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

Procedure:

-

To a solution of 2-allylphenol in a suitable organic solvent (e.g., dichloromethane), add a catalytic amount of phosphoric acid.

-

The reaction mixture is stirred at room temperature or gently heated to facilitate the cyclization. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude this compound is achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Aromatic Protons | 6.7-7.2 | m | Ar-H | |

| CH | ~4.8 | m | H-2 | |

| CH₂ | 2.8, 3.2 | dd, dd | J ≈ 15, 8; J ≈ 15, 9 | H-3 |

| CH₃ | ~1.4 | d | J ≈ 6 | CH₃-2 |

| ¹³C NMR | Chemical Shift (ppm) | Assignment |

| Aromatic C-O | ~159 | C-7a |

| Aromatic CH | ~128, 125, 120, 109 | Ar-C |

| Aromatic C-C | ~120 | C-3a |

| CH | ~76 | C-2 |

| CH₂ | ~36 | C-3 |

| CH₃ | ~21 | CH₃-2 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.[3][4]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound exhibits a molecular ion peak ([M]⁺) at m/z 134.[2] Key fragmentation patterns include the loss of a methyl group to give a prominent peak at m/z 119, and further fragmentation of the benzofuran ring system.

| m/z | Relative Intensity | Proposed Fragment |

| 134 | Moderate | [C₉H₁₀O]⁺ (Molecular Ion) |

| 119 | High | [M - CH₃]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Biological Activity and Signaling Pathways

While the broader class of benzofuran derivatives has been extensively studied for various biological activities, including anti-inflammatory and anticancer properties, there is currently a lack of specific information in the scientific literature detailing a definitive signaling pathway directly modulated by this compound.[5][6] Derivatives of 2,3-dihydrobenzofuran have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists.[7] Further research is required to elucidate the specific molecular targets and mechanisms of action for this particular compound.

Synthesis and Reaction Visualization

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Proposed Mechanism for Acid-Catalyzed Cyclization

The diagram below outlines the proposed mechanism for the acid-catalyzed intramolecular cyclization of 2-allylphenol.

References

- 1. This compound | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran, 2,3-dihydro-2-methyl- [webbook.nist.gov]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Molecular Structure and Stereochemistry of 2,3-Dihydro-2-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 2,3-Dihydro-2-methylbenzofuran, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details its chiral properties, methods for enantioselective synthesis and separation, and potential biological significance.

Molecular Structure and Chirality

This compound, also known as 2-methylcoumaran, possesses the chemical formula C₉H₁₀O and a molecular weight of 134.1751 g/mol .[1][2] Its structure consists of a benzene ring fused to a dihydrofuran ring, with a methyl group substituted at the second position of the furan ring.

The key stereochemical feature of this compound is the presence of a chiral center at the carbon atom in position 2 (C2). This chirality arises from the four different substituents attached to this carbon: the oxygen atom of the furan ring, the methylene group (C3) of the furan ring, the methyl group, and a hydrogen atom. Consequently, this compound can exist as a pair of enantiomers: (R)-2,3-Dihydro-2-methylbenzofuran and (S)-2,3-Dihydro-2-methylbenzofuran. These enantiomers are non-superimposable mirror images of each other and may exhibit different biological activities.

Stereoisomers of this compound

The two enantiomers of this compound can be visualized as follows:

Quantitative Stereochemical Data

While a comprehensive search of available literature was conducted, specific optical rotation values for the purified (R) and (S) enantiomers of this compound were not found. The determination of these values would require experimental measurement using polarimetry after successful enantioselective synthesis or chiral separation. The enantiomeric excess (ee) is a critical parameter determined by chiral chromatography.

| Property | (R)-2,3-Dihydro-2-methylbenzofuran | (S)-2,3-Dihydro-2-methylbenzofuran |

| Specific Rotation ([α]D) | Data not available | Data not available |

| Enantiomeric Excess (ee) | Dependent on synthesis/separation | Dependent on synthesis/separation |

Experimental Protocols

Enantioselective Synthesis

Several strategies for the enantioselective synthesis of 2,3-dihydrobenzofurans have been reported, often employing chiral catalysts. These methods typically involve the cyclization of a prochiral precursor.

Example General Protocol for Asymmetric Cyclization:

A common approach involves the intramolecular hydroarylation of an appropriate ortho-alkenylphenol derivative using a chiral transition metal catalyst, such as a rhodium or ruthenium complex with a chiral ligand.

-

Starting Material: An ortho-allylphenol or a related derivative.

-

Catalyst System: A chiral transition metal complex (e.g., [Rh(COD)Cl]₂) with a chiral phosphine ligand (e.g., a derivative of BINAP or SEGPHOS).

-

Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., toluene, THF) under an inert atmosphere (e.g., argon) at a specific temperature, which is optimized for the catalyst system and substrate.

-

Work-up and Purification: After the reaction is complete, the mixture is typically quenched, extracted with an organic solvent, and the product is purified by column chromatography. The enantiomeric excess of the product is then determined by chiral HPLC.

Chiral Separation

Racemic this compound can be separated into its constituent enantiomers using chiral high-performance liquid chromatography (HPLC).

General Protocol for Chiral HPLC Separation:

-

Chiral Stationary Phase (CSP): The choice of CSP is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for separating a wide range of chiral compounds.[3][4]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.

-

Detection: A UV detector is commonly used for detection, with the wavelength set to an appropriate value for the analyte.

-

Sample Preparation: The racemic mixture is dissolved in a suitable solvent, typically the mobile phase, before injection onto the column.

Potential Biological Significance and Signaling Pathways

While specific biological targets and signaling pathways for the individual enantiomers of this compound have not been extensively characterized, the 2,3-dihydrobenzofuran scaffold is present in numerous biologically active natural products and synthetic compounds. Derivatives of this scaffold have been shown to exhibit a range of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][6][7]

For instance, some 2,3-dihydrobenzofuran derivatives have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation.[6] Others have been designed as potent and selective cannabinoid receptor 2 (CB2) agonists, which have potential applications in the treatment of neuropathic pain.[8]

A logical workflow for investigating the biological activity of this compound enantiomers would involve the following steps:

Conclusion

This compound is a chiral molecule with the potential for its enantiomers to exhibit distinct biological properties. While specific quantitative stereochemical data and detailed experimental protocols for this particular compound are not widely published, this guide provides a framework for its study based on established methodologies for related compounds. Further research, including the determination of specific rotation and the elucidation of its biological mechanism of action, is warranted to fully understand the potential of its enantiomers in drug discovery and development.

References

- 1. This compound | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzofuran, 2,3-dihydro-2-methyl- [webbook.nist.gov]

- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 4. shimadzu.com [shimadzu.com]

- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

The 2,3-Dihydrobenzofuran Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While 2,3-Dihydro-2-methylbenzofuran itself is primarily utilized as a key synthetic intermediate, its structural framework is integral to a multitude of biologically active molecules.[1] Derivatives of this scaffold have been shown to interact with a diverse array of therapeutic targets, demonstrating its role as a "privileged structure" in drug discovery. This guide provides a comprehensive overview of the key therapeutic targets of 2,3-dihydrobenzofuran derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Key Therapeutic Targets and Associated Derivatives

Derivatives of the 2,3-dihydrobenzofuran scaffold have been identified as potent modulators of several important protein targets implicated in a range of pathologies, from inflammation and pain to neurological disorders. The primary targets identified in the literature include:

-

Prostaglandin E2 Synthase (mPGES-1)

-

Cannabinoid Receptor 2 (CB2)

-

Serotonin Receptor 3 (5-HT3)

-

Histamine Receptors (H3 and H4)

The following sections will delve into the specifics of the interaction of 2,3-dihydrobenzofuran derivatives with each of these targets.

Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition

Microsomal prostaglandin E2 synthase-1 (mPGES-1) is a key enzyme in the inflammatory cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2). Inhibition of mPGES-1 is a promising therapeutic strategy for treating inflammation and pain with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Several 2,3-dihydrobenzofuran derivatives have been identified as potent inhibitors of mPGES-1.

Quantitative Data: mPGES-1 Inhibitory Activity

| Compound Class | Specific Derivative(s) | Assay Type | IC50 (µM) | Reference |

| Dihydrobenzofuran Derivatives | Compounds 19 and 20 | Cell-free | ~2 | [2] |

Signaling Pathway: Prostaglandin E2 Synthesis

Experimental Protocol: In Vitro mPGES-1 Enzyme Inhibition Assay

This protocol outlines a cell-free assay to determine the inhibitory activity of test compounds against human mPGES-1.

1. Materials and Reagents:

-

Human recombinant mPGES-1 enzyme

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH) as a cofactor

-

Test compounds (2,3-dihydrobenzofuran derivatives)

-

Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., a solution of FeCl2 to stop the reaction)

-

ELISA kit for PGE2 quantification

2. Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the assay buffer, GSH, and the test compound solution.

-

Add the human mPGES-1 enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Allow the reaction to proceed for a defined period (e.g., 1-2 minutes).

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of mPGES-1 activity, by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Cannabinoid Receptor 2 (CB2) Agonism

The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor primarily expressed in the immune system. Activation of CB2 receptors is associated with anti-inflammatory and analgesic effects, making it an attractive target for the treatment of pain and inflammatory conditions without the psychoactive side effects associated with CB1 receptor activation. A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective CB2 receptor agonists.[3]

Quantitative Data: CB2 Receptor Agonist Activity

| Compound Class | Specific Derivative | Assay Type | Ki (nM) | EC50 (nM) | Reference |

| 2,3-Dihydro-1-benzofuran Derivatives | MDA42 (compound 19) | CB2 Binding | 1.8 | - | [4] |

| MDA39 (compound 30) | CB2 Binding | 2.5 | - | [4] | |

| MDA7 (compound 18) | CB2 Binding | 10.2 | - | [4] | |

| MDA104 (S enantiomer of MDA7) | CB2 Binding | 5.6 | - | [4] |

Signaling Pathway: CB2 Receptor Activation

Experimental Protocol: CB2 Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of test compounds for the human CB2 receptor.

1. Materials and Reagents:

-

Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 cells).

-

Radioligand, a compound that binds with high affinity to the CB2 receptor and is labeled with a radioactive isotope (e.g., [3H]-CP55,940).

-

Test compounds (2,3-dihydro-1-benzofuran derivatives).

-

Non-specific binding control, a high concentration of a non-radiolabeled CB2 ligand.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2 and 0.1% BSA).

-

Wash buffer (e.g., ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

2. Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, add the binding buffer, the radioligand at a concentration close to its Kd, and either the test compound, the non-specific binding control, or buffer for total binding.

-

Add the cell membranes to each well to initiate the binding reaction.

-

Incubate the plate for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the Ki value, which represents the binding affinity of the test compound, using the Cheng-Prusoff equation.

Serotonin 3 (5-HT3) Receptor Antagonism

The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting. Antagonists of the 5-HT3 receptor are used as antiemetics, particularly for chemotherapy-induced nausea and vomiting. N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives have been synthesized and shown to be potent 5-HT3 receptor antagonists.[1]

Quantitative Data: 5-HT3 Receptor Antagonistic Activity

| Compound Class | Specific Derivative | Assay Type | Ki (nM) | ED50 (µg/kg, i.v.) | Reference |

| N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamides | (S)-N-(1-azabicyclo[2.2.2]oct-3-yl)-5-chloro-2,3-dihydro-2,2-dimethylbenzofuran-7-carboxamide hydrochloride | 5-HT3 Receptor Binding | 0.055 | 0.18 | [1] |

Experimental Workflow: 5-HT3 Receptor Antagonist Evaluation

Experimental Protocol: 5-HT3 Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the 5-HT3 receptor.

1. Materials and Reagents:

-

Membrane preparations from cells expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

A suitable radioligand, such as [3H]-GR65630 or [3H]-Granisetron.

-

Test compounds (N-(azabicyclo-3-yl)-2,3-dihydrobenzofuran-7-carboxamide derivatives).

-

A known 5-HT3 antagonist for determining non-specific binding (e.g., Granisetron).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation cocktail.

2. Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the cell membrane suspension, the radioligand, and either the test compound, the non-specific binding control, or buffer for total binding.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Rapidly filter the contents of each well through the pre-treated glass fiber filters.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value from a plot of the percentage of specific binding versus the log concentration of the test compound.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Histamine H3 and H4 Receptor Ligands

Histamine H3 and H4 receptors are G protein-coupled receptors involved in inflammation and immune responses. The H3 receptor is primarily found in the central nervous system, while the H4 receptor is highly expressed on immune cells. Dual-acting H3/H4 receptor ligands are being explored as potential anti-inflammatory agents. 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have been identified as ligands for both H3 and H4 receptors.[4]

Quantitative Data: Histamine Receptor Affinity

| Compound Class | Specific Derivative | Receptor | Ki (µM) | Reference |

| 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines | LINS01005 (phenyl-substituted) | H3 | Micromolar range | [5] |

| H4 | Higher affinity within the series | [5] |

Logical Relationship: Drug Discovery Process for Histamine Receptor Ligands

Experimental Protocol: Histamine H3/H4 Receptor Competitive Binding Assay

This protocol outlines a method for determining the binding affinity of test compounds to the histamine H3 and H4 receptors.

1. Materials and Reagents:

-

Membranes from cells stably expressing either the human H3 or H4 receptor.

-

A suitable radioligand for each receptor (e.g., [3H]-Nα-methylhistamine for H3R, [3H]-Histamine for H4R).

-

Test compounds (1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines).

-

A known high-affinity ligand for each receptor to determine non-specific binding.

-

Binding buffer appropriate for each receptor.

-

Wash buffer.

-

Glass fiber filters.

-

Scintillation cocktail.

2. Procedure:

-

The procedure is similar to the 5-HT3 and CB2 receptor binding assays.

-

Prepare serial dilutions of the test compounds.

-

In separate 96-well plates for H3 and H4 receptors, combine the respective cell membranes, radioligand, and test compounds.

-

Incubate to reach equilibrium.

-

Separate bound from free radioligand by filtration.

-

Wash the filters and measure radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding for each receptor.

-

Determine the IC50 values for the test compounds at both H3 and H4 receptors.

-

Calculate the Ki values using the Cheng-Prusoff equation to determine the binding affinity and selectivity.

Conclusion

The 2,3-dihydrobenzofuran scaffold serves as a versatile and valuable starting point for the design and development of novel therapeutic agents. Its derivatives have demonstrated significant activity against a range of important targets, including mPGES-1, the CB2 receptor, the 5-HT3 receptor, and histamine H3/H4 receptors. The information provided in this guide, including quantitative data, signaling pathways, and detailed experimental protocols, is intended to support researchers and drug development professionals in their efforts to further explore the therapeutic potential of this privileged chemical motif. Future research in this area will likely uncover additional targets and lead to the development of new and improved treatments for a variety of diseases.

References

Methodological & Application

Enantioselective Synthesis of Chiral 2,3-Dihydro-2-methylbenzofuran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2,3-dihydrobenzofurans are a pivotal structural motif in a vast array of biologically active natural products and pharmaceutical agents. The stereochemistry of these molecules is often crucial for their therapeutic efficacy. This document provides detailed application notes and experimental protocols for various cutting-edge enantioselective methods to synthesize chiral 2,3-dihydro-2-methylbenzofuran and its derivatives. The methodologies presented herein leverage diverse catalytic systems, including transition metals, organocatalysts, and biocatalysts, to achieve high yields and excellent enantioselectivities.

I. Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction

This method provides access to chiral 2,3-dihydrobenzofurans through a highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction of o-bromophenols with 1,3-dienes. This strategy is noted for its excellent regio- and enantiocontrol, broad functional group tolerance, and scalability.[1]

Data Presentation

| Entry | Substrate (o-bromophenol derivative) | Diene | Catalyst System | Yield (%) | ee (%) | Ref. |

| 1 | 2-bromo-4-methylphenol | 1,3-butadiene | Pd(OAc)₂ / TY-Phos | 92 | 95 | [1] |

| 2 | 2-bromophenol | isoprene | Pd(OAc)₂ / TY-Phos | 85 | 93 | [1] |

| 3 | 2-bromo-5-chlorophenol | 1,3-pentadiene | Pd(OAc)₂ / TY-Phos | 88 | 96 | [1] |

Experimental Protocol

General Procedure for Pd-Catalyzed Asymmetric Heck/Tsuji-Trost Reaction:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), TY-Phos ligand (2.2 mol%), and the o-bromophenol substrate (1.0 mmol).

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene (5.0 mL) and the 1,3-diene (1.5 mmol) via syringe.

-

Add the base (e.g., Cs₂CO₃, 2.0 mmol) to the reaction mixture.

-

Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (typically 12-24 hours), monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2,3-dihydrobenzofuran.

Workflow Diagram

Caption: Workflow for the Pd-catalyzed synthesis.

II. Rhodium(III)-Catalyzed Asymmetric C-H Activation/Annulation

This efficient method utilizes a Rh(III) catalyst for the C-H activation of N-phenoxyacetamides and subsequent [3+2] annulation with 1,3-dienes to construct chiral dihydrobenzofurans. The reaction proceeds under mild conditions with excellent functional group compatibility.[2]

Data Presentation

| Entry | N-Phenoxyacetamide Derivative | 1,3-Diene | Catalyst System | Yield (%) | ee (%) | Ref. |

| 1 | N-(p-tolyl)oxyacetamide | 1,3-butadiene | [CpRhCl₂]₂ / Chiral Ligand | 75 | 98 | [2] |

| 2 | N-(4-chlorophenoxy)acetamide | isoprene | [CpRhCl₂]₂ / Chiral Ligand | 79 | 96 | [2] |

| 3 | N-phenoxyacetamide | 1,3-cyclohexadiene | [Cp*RhCl₂]₂ / Chiral Ligand | 72 | 97 | [2] |

Experimental Protocol

General Procedure for Rh(III)-Catalyzed Asymmetric C-H Activation/Annulation:

-

In a glovebox, charge a screw-capped vial with the N-phenoxyacetamide substrate (0.2 mmol), [Cp*RhCl₂]₂ (2.5 mol%), and the chiral ligand (5.5 mol%).

-

Add the 1,3-diene (0.3 mmol) and a silver salt additive (e.g., AgSbF₆, 10 mol%).

-

Dissolve the mixture in a suitable solvent (e.g., DCE, 1.0 mL).

-

Seal the vial and stir the reaction mixture at the indicated temperature (e.g., 40 °C) for 24 hours.

-

After completion, allow the reaction to cool to room temperature.

-

Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by preparative thin-layer chromatography to obtain the enantiomerically enriched 2,3-dihydrobenzofuran.

Reaction Pathway

Caption: Catalytic cycle for Rh(III)-catalyzed annulation.

III. Asymmetric [4+1] Annulation of o-Quinone Methides and Ammonium Ylides

A highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-quinone methides provides a robust route to a variety of 2,3-dihydrobenzofurans.[3]

Data Presentation

| Entry | o-Quinone Methide Precursor | Ammonium Salt | Base | Yield (%) | dr | ee (%) | Ref. |

| 1 | 2-(1-Phenylethenyl)phenol | (Carbethoxymethyl)dimethylsulfonium bromide | Cs₂CO₃ | 81 | >20:1 | 94 | [3] |

| 2 | 2-(1-(4-Chlorophenyl)ethenyl)phenol | (Cyanomethyl)trimethylammonium chloride | Cs₂CO₃ | 75 | >20:1 | 92 | [3] |

| 3 | 2-(1-(p-tolyl)ethenyl)phenol | (Acetylmethyl)trimethylammonium iodide | Cs₂CO₃ | 85 | >20:1 | 95 | [3] |

Experimental Protocol

General Procedure for Asymmetric [4+1] Annulation:

-

Dissolve the o-quinone methide precursor (1.0 equiv), the ammonium salt (1.2 equiv), and Cs₂CO₃ (2.5 equiv) in dichloromethane (DCM).

-

Stir the reaction mixture at room temperature for 3 days.

-

Monitor the reaction progress by TLC.

-

Upon completion, extract the reaction mixture with DCM and brine.

-

Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate to dryness.

-

Purify the crude product by column chromatography on silica gel (gradient of heptane/EtOAc) to yield the corresponding 2,3-dihydrobenzofuran.

Logical Relationship Diagram

References

Application Notes and Protocols: 2,3-Dihydro-2-methylbenzofuran as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-2-methylbenzofuran is a valuable heterocyclic building block in organic synthesis, serving as a key intermediate in the preparation of a variety of more complex molecules. Its unique structure, featuring a fused bicyclic system with a chiral center at the 2-position, makes it an attractive starting material for the synthesis of biologically active compounds in the pharmaceutical and agrochemical industries. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Key Applications

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. Derivatives of this compound are being explored for various therapeutic areas, including:

-

Anti-inflammatory Agents: The dihydrobenzofuran nucleus is a core component of compounds designed to inhibit inflammatory pathways.[1]

-

Anticancer Agents: Certain benzofuran derivatives have shown promise as potential anticancer agents.

-

Agrochemicals: The related 2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate (Carbofuran) is a well-known broad-spectrum insecticide, highlighting the potential of this scaffold in crop protection.

Key Synthetic Transformations

The aromatic ring of this compound is susceptible to electrophilic substitution, primarily at the 5-position due to the activating effect of the ether oxygen. Two key transformations that functionalize this position are Friedel-Crafts acylation and Vilsmeier-Haack formylation.

Friedel-Crafts Acylation

This reaction introduces an acyl group onto the aromatic ring, providing a key ketone intermediate for further derivatization.

Vilsmeier-Haack Reaction

This reaction introduces a formyl group, yielding an aldehyde that can be elaborated into a variety of functional groups.

Data Presentation

| Reaction | Reagents | Product | Typical Yield (%) |

| Friedel-Crafts Acylation | Acetic anhydride, Aluminum chloride (AlCl₃) | 5-Acetyl-2,3-dihydro-2-methylbenzofuran | 75-85 |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), DMF | 5-Formyl-2,3-dihydro-2-methylbenzofuran | 80-90 |

Experimental Protocols

Protocol 1: Synthesis of 5-Acetyl-2,3-dihydro-2-methylbenzofuran (Friedel-Crafts Acylation)

Materials:

-

This compound

-

Acetic anhydride

-

Anhydrous Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (10 mL per 1 g of starting material) in a round-bottom flask cooled in an ice bath, add anhydrous aluminum chloride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

To this suspension, add acetic anhydride (1.1 eq) dropwise via a syringe, keeping the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-acetyl-2,3-dihydro-2-methylbenzofuran.

Protocol 2: Synthesis of 5-Formyl-2,3-dihydro-2-methylbenzofuran (Vilsmeier-Haack Reaction)

Materials:

-

This compound

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

1,2-Dichloroethane, anhydrous

-

Sodium acetate solution, saturated

-

Dichloromethane (DCM)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 eq) dropwise to anhydrous N,N-dimethylformamide (3.0 eq) at 0 °C with stirring. Allow the mixture to stir for 30 minutes at 0 °C.

-

To the freshly prepared Vilsmeier reagent, add a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (5 mL per 1 g of starting material) dropwise at 0 °C.

-

After the addition, heat the reaction mixture to 80 °C and stir for 2-3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 5-formyl-2,3-dihydro-2-methylbenzofuran.

Visualizations

Caption: Workflow for the Friedel-Crafts Acylation of this compound.

Caption: Workflow for the Vilsmeier-Haack Formylation of this compound.

Signaling Pathway Example: Hypothetical Drug Action

The functionalized this compound derivatives can be further elaborated to synthesize compounds that may interact with biological signaling pathways. For instance, a derivative could be designed to inhibit a specific kinase involved in a disease pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway by a drug candidate.

References

Laboratory-Scale Purification of 2,3-Dihydro-2-methylbenzofuran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory-scale purification of 2,3-Dihydro-2-methylbenzofuran, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The protocols outlined below are designed to guide researchers in achieving high purity of the target compound through common laboratory techniques, including flash column chromatography and distillation.

Introduction

This compound is a heterocyclic compound whose purity is critical for its use in subsequent synthetic steps in drug discovery and development.[1] Impurities arising from its synthesis, such as starting materials, byproducts, or isomers, can lead to undesired side reactions and affect the quality of the final active pharmaceutical ingredient. The purification methods described herein are standard, robust, and can be adapted to various laboratory settings.

Purification Strategies

The choice of purification method largely depends on the nature and quantity of the impurities present in the crude product, as well as the desired final purity. The two primary methods for purifying this compound, which is a liquid at room temperature, are flash column chromatography and distillation.[1]

Flash Column Chromatography

Flash column chromatography is a rapid and effective method for separating compounds with different polarities. It is particularly useful for removing impurities that have significantly different retention factors (Rf) from the desired product.

Distillation

Distillation is an ideal method for purifying liquids on a larger scale, especially when the impurities have boiling points significantly different from the product. Given that this compound has a boiling point of 198 °C, this technique can be employed to separate it from lower or higher boiling point impurities.[1][3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of this compound using flash column chromatography. Optimization of the solvent system may be required based on the specific impurity profile of the crude material.

Materials and Equipment:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Hexane (or other non-polar solvent)

-

Ethyl acetate (or other more polar solvent)

-

Glass column for flash chromatography

-

Compressed air or nitrogen source with a flow controller

-

Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

TLC Analysis of Crude Mixture:

-

Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the solution on a TLC plate.

-

Develop the TLC plate using a solvent system of varying polarities (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate). A good starting point is a 95:5 mixture of hexane:ethyl acetate.

-

Visualize the spots under a UV lamp and/or by staining.

-

The optimal solvent system should provide good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.

-

-

Column Packing:

-

Select an appropriately sized column based on the amount of crude material (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

-

Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).

-

Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Applying gentle pressure can help in uniform packing.

-

Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading and solvent addition.

-

Equilibrate the column by passing several column volumes of the initial eluent through it.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent if necessary for solubility.

-

Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.

-

Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.

-

-

Elution and Fraction Collection:

-

Begin elution with the least polar solvent determined from the TLC analysis (e.g., 100% hexane).

-

Apply gentle pressure to achieve a steady flow rate.

-

Collect fractions in appropriately sized test tubes or flasks.

-

Monitor the elution of the compounds by collecting small aliquots from the column outlet and analyzing them by TLC.

-

If necessary, gradually increase the polarity of the eluent (gradient elution) by adding small percentages of a more polar solvent like ethyl acetate to elute the desired product.

-

-

Product Isolation:

-

Analyze the collected fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions.

-

Remove the solvent using a rotary evaporator to yield the purified product.

-

Data Presentation:

| Parameter | Condition | Expected Outcome |

| Stationary Phase | Silica Gel (230-400 mesh) | Good separation of non-polar to moderately polar compounds. |

| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for elution of the target compound while retaining more polar impurities. |

| Typical Purity | >98% (by GC)[1] | High purity suitable for most research and development applications. |

| Recovery | Variable | Dependent on the purity of the crude material and the optimization of the chromatographic conditions. |

Workflow Diagram:

Caption: Workflow for the purification of this compound by flash column chromatography.

Protocol 2: Purification by Distillation

This protocol is suitable for purifying larger quantities of this compound, assuming the impurities have sufficiently different boiling points.

Materials and Equipment:

-

Crude this compound

-